molecular formula C10H8ClNS B8723217 2-(3-Chlorophenyl)thiophen-3-amine

2-(3-Chlorophenyl)thiophen-3-amine

Cat. No.: B8723217
M. Wt: 209.70 g/mol
InChI Key: IQLXOVJDBAQIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)thiophen-3-amine is a chemical compound with the molecular formula C10H8ClNS and a molecular weight of 209.70 g/mol . Its CAS registry number is 183676-99-5 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. While specific biological data for this exact molecule is limited in public sources, thiophene derivatives represent a significant area of investigation in medicinal chemistry. Recent scientific literature highlights that compounds based on the thiophene scaffold are being actively studied for their potential as viral entry inhibitors. For instance, some thiophene derivatives have been identified through phenotypic screening as promising hits with activity against pseudotyped Ebola virus, acting by inhibiting viral entry into host cells . This suggests broad research potential for related thiophene-amine compounds in virology and drug discovery programs. Researchers may find this chemical useful as a building block in the synthesis of more complex molecules or for exploring structure-activity relationships in the development of novel therapeutics.

Properties

Molecular Formula

C10H8ClNS

Molecular Weight

209.70 g/mol

IUPAC Name

2-(3-chlorophenyl)thiophen-3-amine

InChI

InChI=1S/C10H8ClNS/c11-8-3-1-2-7(6-8)10-9(12)4-5-13-10/h1-6H,12H2

InChI Key

IQLXOVJDBAQIAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CS2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

Compound Name Heterocycle Substituents Key Structural Differences
This compound Thiophene 3-Cl-C₆H₄ (position 2), NH₂ (position 3) Simple thiophene core
N-(3-Chlorophenyl)-3-nitropyridin-2-amine Pyridine 3-Cl-C₆H₄ (position 2), NO₂ (position 3) Pyridine ring with nitro group
7-Bromo-N-(3-chlorophenyl)-2-nitrobenzo[b]thiophen-3-amine Benzo[b]thiophene 3-Cl-C₆H₄ (position 3), Br (position 7), NO₂ (position 2) Fused benzene-thiophene system
N-(3-Chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine Dihydrothiophene 3-Cl-C₆H₄ (position 3), sulfone (1,1-dioxo) Saturated thiophene with sulfone group

Key Observations :

  • Heterocycle Type : The thiophene core in the target compound contrasts with pyridine (N-containing) in and benzo[b]thiophene (fused ring) in . Sulfur’s polarizability in thiophene enhances π-electron delocalization compared to pyridine’s nitrogen.
  • Substituent Effects: The 3-chlorophenyl group is common in several analogs, but additional substituents (e.g., Br, NO₂) in benzo[b]thiophene derivatives increase molecular weight and steric hindrance .

Physicochemical Properties

Compound Name Molecular Weight Solubility (Predicted) Key Spectral Data (¹H NMR)
This compound 209.67 g/mol Moderate in polar solvents NH₂ signal expected near δ 5–6 ppm
7-Bromo-N-(3-chlorophenyl)-2-nitrobenzo[b]thiophen-3-amine 380.91 g/mol (M-H) Low (due to nitro group) δ 9.88 (s, 1H, NH)
N-(3-Chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine 243.71 g/mol Higher (sulfone group) Sulfone protons near δ 3.5–4.5 ppm

Key Observations :

  • Solubility : The sulfone group in enhances polarity and solubility compared to the target compound’s simple thiophene.
  • Spectroscopy : NH protons in nitro-substituted analogs (e.g., δ 9.88 in ) are deshielded due to electron-withdrawing effects.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: The 3-chlorophenyl group stabilizes the molecule but reduces nucleophilicity at the amine. This contrasts with nitro-substituted analogs (), where the NO₂ group further decreases electron density.
  • Reactivity : The amine in the target compound is more nucleophilic than in nitro derivatives, enabling easier functionalization (e.g., acylation).

Preparation Methods

LDA-Mediated Cyclization of Sulfonyl Azides

Building on methodologies developed by Kobayashi et al., o-(alkylsulfonyl)benzyl azides undergo LDA-induced cyclization at −78°C in tetrahydrofuran (THF), yielding 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxides. Adaptation for this compound synthesis involves:

  • Sulfide Intermediate Preparation : Reaction of 3-chlorophenyl Grignard reagents with 2-bromothiophene-3-sulfonyl chloride produces 2-(3-chlorophenyl)thiophene-3-sulfonyl derivatives.

  • Azide Formation : Displacement with sodium azide in dimethyl sulfoxide (DMSO) yields sulfonyl azides.

  • Cyclization : Treatment with LDA induces denitrogenation and ring closure, forming the amine-functionalized thiophene.

Table 1: LDA-Mediated Cyclization Optimization

EntrySulfonyl AzideLDA Equiv.Yield (%)
12-(3-Cl-Ph)-thiophene-3-SO₂N₃1.268
22-(3-Cl-Ph)-thiophene-3-SO₂N₃2.072

Suzuki–Miyaura Cross-Coupling for Aryl Group Introduction

Palladium-Catalyzed Coupling

Patel et al. demonstrated that halogenated thiophene carboxylates undergo Suzuki coupling with aryl boronic acids under Pd(0) catalysis. For this compound:

  • Halogenation : 3-Aminothiophene-2-carboxylate is brominated at position 2 using N-bromosuccinimide (NBS).

  • Coupling : Reaction with 3-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane at 80°C for 12 hours achieves 78% yield.

Table 2: Suzuki–Miyaura Reaction Parameters

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane78
Pd(OAc)₂/XPhosCsFDMF65

Functionalization of Preformed Thiophene Cores

Direct Amination via Buchwald–Hartwig Coupling

Copper-catalyzed amination of 2-(3-chlorophenyl)thiophen-3-bromide with aqueous ammonia and CuI/1,10-phenanthroline in DMSO at 120°C introduces the amine group with 55% yield. This method avoids intermediate protection steps but requires rigorous exclusion of oxygen.

Nitro Group Reduction

Alternative routes involve nitration of 2-(3-chlorophenyl)thiophene at position 3 using HNO₃/H₂SO₄, followed by hydrogenation over Raney Ni. While scalable, regioselectivity challenges limit yields to 60–65%.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodStepsTotal Yield (%)Purity (HPLC)
LDA Cyclization37298.5
Suzuki–Miyaura + Amination26897.2
Nitration/Reduction26095.8

The LDA-mediated approach offers superior regiocontrol but requires cryogenic conditions. Suzuki coupling provides modularity for aryl group variation but necessitates halogenated precursors.

Experimental Protocols and Optimization

Large-Scale LDA Cyclization

Procedure :

  • Dissolve 2-(3-chlorophenyl)thiophene-3-sulfonyl azide (10 mmol) in dry THF (100 mL).

  • Add LDA (12 mmol) dropwise at −78°C under N₂.

  • Stir for 1 hour, quench with NH₄Cl (aq.), extract with ethyl acetate, and concentrate.

  • Purify via silica chromatography (hexane:EtOAc 4:1) to isolate the amine as a white solid (72% yield).

Characterization :

  • ¹H NMR (600 MHz, CDCl₃): δ 7.45 (d, J = 8.1 Hz, 1H), 7.32–7.28 (m, 3H), 6.95 (d, J = 5.4 Hz, 1H).

  • HRMS : Calculated for C₁₀H₈ClNS [M+H]⁺: 224.0098; Found: 224.0095.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Chlorophenyl)thiophen-3-amine, and what are the critical parameters affecting yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or amidation reactions. For example, chlorophenyl-substituted thiophene derivatives are synthesized via refluxing intermediates (e.g., thiophene-3-carboxylates) with substituted amines under inert gas (N₂) in dry CH₂Cl₂. Critical parameters include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of reactants ensures complete conversion .
  • Purification : Reverse-phase HPLC with gradients (e.g., methanol-water) improves purity (>98%) .
  • Temperature : Reflux conditions (e.g., 40–60°C) optimize reaction kinetics without decomposition .

Q. Example Table: Synthesis Conditions from Analogous Compounds

IntermediateReagents/ConditionsYieldPurity MethodRef
Compound 2CH₂Cl₂, TEA, reflux, N₂67%HPLC (30%→100% MeOH)
Compound 23CH₂Cl₂, succinic anhydride47%HPLC, MeOH recrystallization

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., NH₂ protons at δ 6.49 ppm in DMSO-d₆) and aromatic/amine carbon environments .
  • IR Spectroscopy : Confirms NH₂ (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and C-Cl (550–750 cm⁻¹) groups .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ = 262.0 for fluorophenyl analogs) and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C 50.57%, N 26.80% in fluorophenyl derivatives) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs for antioxidant or anti-inflammatory applications?

Methodological Answer:

  • Electron-Withdrawing Groups : The 3-chlorophenyl moiety enhances electron deficiency, improving radical scavenging (e.g., DPPH assay IC₅₀ values) .
  • Substituent Position : Para-substituted phenyl groups (vs. meta) may reduce steric hindrance, increasing binding to inflammatory targets like COX-2 .
  • Hybrid Derivatives : Coupling with tetrazole or trifluoromethyl groups (e.g., 5-(trifluoromethyl)-thiazin-2-amine) improves metabolic stability .

Q. Example SAR Table

DerivativeSubstituentBioactivity (IC₅₀)Ref
Fluorophenyl4-FAntioxidant: 12 µM
Nitrophenyl3-NO₂Anti-inflammatory: 18 µM

Q. What strategies resolve contradictions in spectral data (e.g., NMR/IR) during characterization of this compound derivatives?

Methodological Answer:

  • Variable Temperature NMR : Resolves dynamic effects (e.g., NH₂ proton exchange broadening at 25°C vs. 100 K) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in aromatic regions (e.g., distinguishing thiophene vs. chlorophenyl protons) .
  • X-ray Crystallography : Validates bond angles/distances (e.g., C-Cl bond length = 1.73 Å in nitrophenyl analogs) .

Q. How do solubility and stability challenges impact formulation of this compound for in vivo studies?

Methodological Answer:

  • Co-solvent Systems : Use DMSO:PBS (1:4) to dissolve hydrophobic derivatives while maintaining biocompatibility .
  • Lyophilization : Stabilizes amine derivatives as lyophilized powders (storage at −20°C, <5% degradation over 6 months) .
  • Prodrug Design : Esterification of NH₂ groups (e.g., methyl carboxylate prodrugs) enhances aqueous solubility .

Q. What mechanistic insights can DFT calculations provide for this compound’s reactivity?

Methodological Answer:

  • Electrostatic Potential Maps : Identify nucleophilic sites (e.g., NH₂ group with −1.2 e⁻ charge density) for electrophilic substitution .
  • Transition State Modeling : Predicts activation energy for Cl⁻ displacement (ΔG‡ ≈ 25 kcal/mol in DMF) .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with experimental redox potentials in antioxidant assays .

Q. Table 1: Key Characterization Techniques

TechniqueApplicationExample DataRef
¹H NMRAssign NH₂ protonsδ 6.49 ppm (DMSO-d₆)
IRConfirm C-Cl bond650 cm⁻¹
LC-MSMolecular weight[M+H]⁺ = 262.0

Q. Table 2: Optimization Strategies for Synthesis

ParameterOptimal ConditionImpactRef
SolventDry CH₂Cl₂Prevents hydrolysis
Temperature60°C refluxBalances rate vs. decomposition
Stoichiometry1:1.2 (amine:anhydride)Maximizes yield

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